molecular formula C7H6N4O B1349469 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine CAS No. 131988-01-7

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Cat. No.: B1349469
CAS No.: 131988-01-7
M. Wt: 162.15 g/mol
InChI Key: PPUBDHWJUIFECR-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C7H6N4O. It is characterized by the presence of a pyridine ring fused to an oxadiazole ring, making it a unique structure in the realm of organic chemistry.

Biochemical Analysis

Biochemical Properties

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby altering cellular signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to cytotoxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be targeted to other cellular compartments through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with nitrous acid, followed by cyclization. The reaction conditions often require a controlled temperature and the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBDHWJUIFECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362840
Record name 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131988-01-7
Record name 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude alpha-oximino-3-pyridylacetamidoxime (5 g) and phosphorus pentachloride (5 g) was refluxed in dry ether (250 ml) for 6 h. Water and potassium carbonate to alkaline pH was added and the phases separated. The aqueous phase was extracted with ether and the combined ether phases dried. Evaporation of the ether phases gave the title compound in 850 mg yield; M+ : 162.
Name
alpha-oximino-3-pyridylacetamidoxime
Quantity
5 g
Type
reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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